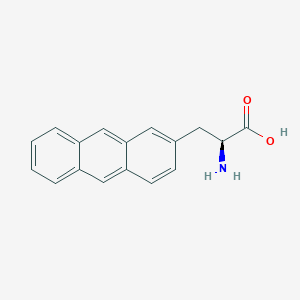

3-(2-Anthryl)alanine

Übersicht

Beschreibung

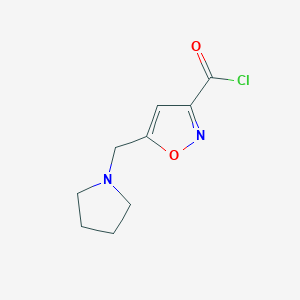

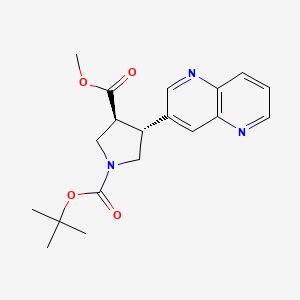

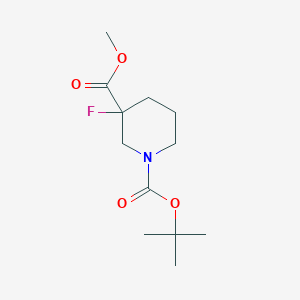

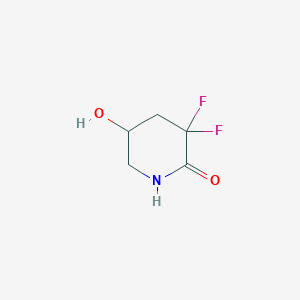

3-(2-Anthryl)alanine is an amino acid derivative. It contains 37 bonds in total, including 22 non-H bonds, 17 multiple bonds, 3 rotatable bonds, 1 double bond, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, and 1 hydroxyl group .

Synthesis Analysis

The synthesis of 3-aryl anthranils, such as 3-(2-Anthryl)alanine, can be achieved from readily available anthranils and simple arenes using the classical electrophilic aromatic substitution (EAS) strategy . This transformation involves an electrophilic substitution and rearomatisation sequence, employing Tf2O as an effective activator .Molecular Structure Analysis

The molecular structure of 3-(2-Anthryl)alanine includes 35 atoms in total: 15 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It also contains various types of bonds and functional groups, as mentioned in the description .Chemical Reactions Analysis

The chemical reactions involving 3-(2-Anthryl)alanine primarily involve electrophilic aromatic substitution (EAS) strategy . A variety of readily available feedstocks such as olefins, alkenyl triflates, silyl enolethers, carbonyl compounds, thiophenols, and thiols could participate in the reaction to achieve the C3 alkenylation, alkylation, and thioetherification of anthranils .Wissenschaftliche Forschungsanwendungen

Conformation and Spectroscopic Analysis

Optically active 3-(9-anthryl)alanine and its cyclic dipeptide, cyclo(D-9-anthrylalanine)2, were synthesized for spectroscopic analysis. The conformation of this cyclic dipeptide in solution was investigated using 1H NMR, absorption, circular dichroism (CD), and fluorescence spectroscopy, providing insights into the planar configuration and suggesting an unfolded-unfolded conformation for the side chains (Egusa, Sisido, & Imanishi, 1986).

β-Alanine Biosynthesis

β-Alanine, closely related to 3-(2-Anthryl)alanine, has been extensively studied for its role in the metabolism of animals, plants, and microorganisms, and its industrial applications. Research has focused on optimizing biological pathways for its synthesis, which is relevant for understanding the broader applications of similar amino acids (Wang, Mao, Wang, Ma, & Chen, 2021).

Bioorganic-Inorganic Interfaces

Studies on alanine on silica surfaces help understand the bioorganic-inorganic interface crucial for nanoelectronics, biomimetics, and medical applications. These insights are applicable to 3-(2-Anthryl)alanine in understanding its interaction with inorganic surfaces (Ben Shir, Kababya, Amitay-Rosen, Balazs, & Schmidt, 2010).

Metabolic Function in Germination

Research on L-[3H]Alanine, a variant of alanine, has been used to understand the metabolic processes during the germination of Bacillus megaterium spores. This research offers insights into the role of alanine derivatives in biological processes (Scott & Ellar, 1978).

Conformational Studies

Studies on macrocycles containing alanine subunits have been conducted to understand their synthesis and solution conformation. This research provides a basis for understanding the structural and conformational properties of 3-(2-Anthryl)alanine derivatives (Brandmeier & Feigel, 1989).

Biosynthesis Pathways

Understanding the biosynthesis pathways of β-alanine, a key component of coenzyme A, in Saccharomyces cerevisiae, provides a framework for understanding similar pathways in 3-(2-Anthryl)alanine. This research is important for exploring its potential applications in biotechnology (White, Skatrud, Xue, & Toyn, 2003).

Microbial Fermentation for 3HP Production

Research on the microbial fermentation of β-alanine for producing 3-hydroxypropionic acid (3HP) can be related to 3-(2-Anthryl)alanine in terms of fermentation processes for product synthesis. This work highlights the potential of 3-(2-Anthryl)alanine in sustainable production of chemicals (Borodina, Kildegaard, Jensen, Blicher, Maury, Sherstyk, Schneider, Lamosa, Herrgård, Rosenstand, Öberg, Forster, & Nielsen, 2015).

Interaction Studies with Cyclodextrin

A study on the interaction of a 3-[2-(9-anthryl)benzoxazol-5-yl]-alanine derivative with cyclodextrin highlights its potential in forming complexes, which could have implications in drug delivery and molecular recognition (Mrozek, Guzow, Szabelski, Karolczak, & Wiczk, 2002).

Zukünftige Richtungen

The synthesized 3-aryl anthranils, such as 3-(2-Anthryl)alanine, have proven to be a highly robust platform to access a series of biologically active compounds, drug derivatives, and organic optoelectronic materials . This suggests potential future directions in the fields of medicinal chemistry and materials science .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-anthracen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c18-16(17(19)20)8-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)7-11/h1-7,9-10,16H,8,18H2,(H,19,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSDAIHAHNXSEH-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Anthryl)alanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.